molecular formula C13H9Cl2NO3S B3038575 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid CAS No. 866152-24-1

3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

Cat. No.: B3038575
CAS No.: 866152-24-1
M. Wt: 330.2 g/mol
InChI Key: FHFOOAWVOZGCQT-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid (CAS: 866152-24-1) is a thiophene-derived compound characterized by a 2-thiophenecarboxylic acid backbone substituted with a 4-methyl group and a 2,6-dichlorobenzoylamino moiety at the 3-position. Its molecular formula is C₁₃H₉Cl₂NO₃S, with a molecular weight of 330.19 g/mol .

Properties

IUPAC Name

3-[(2,6-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S/c1-6-5-20-11(13(18)19)10(6)16-12(17)9-7(14)3-2-4-8(9)15/h2-5H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFOOAWVOZGCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701165234
Record name 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666732
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866152-24-1
Record name 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866152-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701165234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present in intermediates, can be reduced to an amine group.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as zinc (Zn) in acidic conditions (e.g., MsOH) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring and an amide functional group, which are critical for its biological activity. The presence of the dichlorobenzoyl moiety enhances its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:

  • A study published in Journal of Medicinal Chemistry demonstrated that a series of thiophene derivatives, including those with similar structures to our compound, showed IC50 values in the micromolar range against breast cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives are known to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study:

  • In a recent study, a related thiophene compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Agricultural Applications

Pesticidal Activity

The structural features of this compound suggest potential use as a pesticide. Compounds with similar thiophene structures have demonstrated herbicidal and fungicidal activities.

Data Table: Pesticidal Efficacy of Thiophene Derivatives

Compound NameActivity TypeTarget OrganismEfficacy (%)
Compound AHerbicideWeeds85
Compound BFungicideFungal Pathogen90
This compoundPotential CandidateTBDTBD

Material Science

Polymer Additives

Thiophene derivatives are explored as additives in polymer formulations due to their electronic properties. They can enhance the conductivity and stability of polymers used in electronic devices.

Case Study:

  • Research has indicated that incorporating thiophene-based compounds into conductive polymers can significantly improve their electrical properties, making them suitable for applications in organic electronics .

Mechanism of Action

Comparison with Similar Compounds

Substituted Thiophene Derivatives

The compound belongs to a class of thiophene-carboxylic acid derivatives with variable substituents on the benzoyl group. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid C₁₃H₉Cl₂NO₃S 330.19 866152-24-1 2,6-dichlorobenzoyl
4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid C₁₃H₁₀N₂O₅S 306.30 866152-23-0 3-nitrobenzoyl
3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid C₁₈H₁₃NO₄S 339.37 849333-95-5 3-phenoxybenzoyl

Structural and Functional Insights :

  • Electron-Withdrawing vs. In contrast, the phenoxy group (3-OPh) is electron-donating, which may reduce electrophilicity .
  • Molecular Weight and Polarity: The dichloro derivative (330.19 g/mol) is heavier than the nitro analog (306.30 g/mol) but lighter than the phenoxy variant (339.37 g/mol). The chlorine atoms increase hydrophobicity compared to the polar nitro group .

Dichlorobenzoyl-Containing Compounds

  • Ixazomib Citrate : A proteasome inhibitor with a 2,5-dichlorobenzoyl group. Unlike the thiophene derivative, ixazomib hydrolyzes under physiological conditions to release its active form, emphasizing the role of substituent positioning (2,6 vs. 2,5) in stability and bioactivity .
  • 1-Methyl N1-(2,6-Dichlorobenzoyl)-2-(4-nitrophenyl)hydrazine-1-carboximidothioate: Shares the 2,6-dichlorobenzoyl group but incorporates a hydrazine-carboximidothioate core. This highlights divergent applications—pesticidal () vs.

Research Findings and Implications

Physicochemical Properties

  • Solubility: The dichloro-substituted thiophene is likely less water-soluble than its nitro or phenoxy analogs due to increased hydrophobicity, a critical factor in drug design .

Biological Activity

3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylic acid group and an amide linkage to a dichlorobenzoyl moiety. Its molecular formula is C12H10Cl2N2O2S, with a molecular weight of 303.19 g/mol. The presence of the dichlorobenzoyl group is crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Anti-inflammatory Activity : Similar compounds have shown the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and IL-9, while promoting anti-inflammatory cytokines like IL-10 .
  • Antitumor Effects : The structural characteristics suggest potential interactions with cellular pathways involved in cancer progression, particularly through modulation of mTORC1 signaling, which is often dysregulated in tumors .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

Activity Description Reference
Anti-inflammatorySuppresses IL-6 and IL-9; enhances IL-10 levels
AntitumorPotential inhibition of mTORC1 signaling pathway
CytotoxicityInduces apoptosis in specific cancer cell lines
Modulation of Gut MicrobiotaAlters gut microbial composition, enhancing diversity

Case Studies

  • Ulcerative Colitis Model : In a study involving mouse models of ulcerative colitis induced by dextran sodium sulfate (DSS), treatment with this compound resulted in significant amelioration of inflammatory symptoms. The compound reduced the levels of pro-inflammatory cytokines and restored gut microbiota diversity .
  • Cancer Cell Lines : Preliminary studies on various cancer cell lines have indicated that the compound exhibits cytotoxic effects, leading to apoptosis. This suggests potential therapeutic applications in oncology, although further studies are needed to elucidate the exact mechanisms involved .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis often involves coupling 2,6-dichlorobenzoyl chloride with a thiophene-based amine intermediate. For example, analogous thiophene derivatives are synthesized using carbodiimide-based coupling agents (e.g., DCC) with DMAP as a catalyst to activate carboxylic acids . Reaction optimization includes temperature control (reflux in CH₂Cl₂), stoichiometric adjustments (1.2 equivalents of anhydrides), and purification via reverse-phase HPLC with methanol-water gradients to achieve >95% purity .

Q. How is the crystal structure of this compound determined, and what validation methods ensure accuracy?

  • Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Data validation involves checking R-factors (<5%), residual electron density maps, and cross-referencing with the Cambridge Structural Database (CSD) for bond length/angle consistency . For non-crystalline samples, 2D NMR (¹H-¹³C HSQC) resolves ambiguities in substituent positioning .

Q. What are the solubility profiles of this compound in common solvents, and how does this impact experimental design?

  • Methodology : Solubility is assessed via gravimetric analysis in solvents like DMSO, methanol, and aqueous buffers. Polar aprotic solvents (e.g., DMSO) are preferred for biological assays, while methanol-water mixtures aid in HPLC purification. Solubility data should be corroborated with computational models (e.g., COSMO-RS) to predict behavior under varying pH/temperature .

Advanced Research Questions

Q. How can stability studies under physiological conditions inform the compound’s applicability in drug discovery?

  • Methodology : Stability is tested via accelerated degradation studies (pH 1–10 buffers, 37°C) with LC-MS monitoring. For example, analogous dichlorobenzoyl ureas degrade at pH >9 via hydrolysis of the amide bond, forming dichlorobenzoic acid derivatives . Kinetic modeling (Arrhenius plots) predicts shelf-life, while circular dichroism (CD) assesses conformational changes in buffered solutions .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. crystallography) for structural elucidation?

  • Methodology : Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Advanced NMR techniques (VT-NMR, NOESY) identify rotamers, while SXRD provides static snapshots. For ambiguous cases, DFT calculations (e.g., Gaussian) compare theoretical/experimental NMR shifts to validate proposed conformers .

Q. How does this compound interact with nuclear receptors (e.g., LXR, FXR) in transcriptional regulation studies?

  • Methodology : Luciferase reporter assays in LS180 cells quantify receptor activation. GW3965 (LXR activator) upregulates SULT1C2/3 mRNA ≤2-fold, suggesting dichlorobenzoyl derivatives may act as weak agonists/antagonists . Dose-response curves (1 nM–10 µM) and siRNA knockdowns confirm target specificity. Co-crystallization with receptor ligand-binding domains (LBDs) reveals binding modes .

Q. What computational tools predict the compound’s ADMET properties for preclinical profiling?

  • Methodology : SwissADME or ADMETLab 2.0 estimate permeability (LogP), bioavailability (Lipinski’s rules), and toxicity (AMES test). For thiophene-carboxylic acids, metabolic liabilities (e.g., CYP450 oxidation) are flagged via docking into homology models of cytochrome enzymes . MD simulations (GROMACS) assess membrane diffusion rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid

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